1H-Imidazole-2-carbaldehydeoxime

CO-releasing molecules ruthenium carbonyl complexes physiological CO delivery

1H-Imidazole-2-carbaldehyde oxime (CAS 127020-07-9, molecular formula C₄H₅N₃O, molecular weight 111.10 g/mol) is a heterocyclic building block comprising an imidazole ring functionalized with an aldoxime moiety at the 2-position. The compound features a characteristic imidazole nitrogen lone pair and an oxime N–O donor set, enabling bidentate or bridging metal coordination modes that distinguish it from simple imidazole or pyridinium aldoxime ligands.

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
Cat. No. B15058691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-2-carbaldehydeoxime
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)C=NO
InChIInChI=1S/C4H5N3O/c8-7-3-4-5-1-2-6-4/h1-3,8H,(H,5,6)/b7-3-
InChIKeyUFKWQRUCZNBSDY-CLTKARDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole-2-carbaldehyde oxime: Core Chemical Profile for Scientific Sourcing and Differentiation


1H-Imidazole-2-carbaldehyde oxime (CAS 127020-07-9, molecular formula C₄H₅N₃O, molecular weight 111.10 g/mol) is a heterocyclic building block comprising an imidazole ring functionalized with an aldoxime moiety at the 2-position. The compound features a characteristic imidazole nitrogen lone pair and an oxime N–O donor set, enabling bidentate or bridging metal coordination modes that distinguish it from simple imidazole or pyridinium aldoxime ligands. Its calculated logP of 0.22 and polar surface area of 61.3 Ų place it in a physicochemical space intermediate between the more lipophilic 1-methyl analog and the highly charged pyridinium oximes used as organophosphate antidotes [1]. These properties make 1H-imidazole-2-carbaldehyde oxime a versatile synthon for pharmaceutical intermediate synthesis, coordination chemistry, and the construction of CO-releasing molecules (CORMs), where both the imidazole ring electronics and the oxime protonation state govern reactivity.

Why 1H-Imidazole-2-carbaldehyde oxime Cannot Be Replaced by Generic Imidazole or Pyridinium Aldoximes in Critical Applications


Imidazole-2-carbaldehyde oxime differs fundamentally from classical pyridinium aldoximes (such as pralidoxime, 2-PAM) and from unsubstituted imidazole or its methyl-oxime congeners in three respects: (i) the neutral imidazole motif avoids the permanent cationic charge of pyridinium oximes, which is associated with poor blood–brain barrier permeability and rapid renal clearance ; (ii) the oxime group at the 2-position, in combination with the imidazole N(3) atom, creates a distinct N,O-chelating ligand topology that is absent in 4- or 5-substituted imidazole oximes and in pyridine-based oximes, leading to different coordination geometries and nuclearities in metal complexes [1]; (iii) the parent imidazole-2-carbaldehyde oxime possesses a unique solubility and protonation profile—it is practically insoluble in neutral organic solvents, requiring deprotonation with NaOD/D₂O to record its ¹H-NMR spectrum, a behavior not observed for its 1-methyl or benzimidazole counterparts, which affects formulation and reaction engineering . These structural, physicochemical, and coordination chemistry differences mean that substituting a generic imidazole derivative or a pyridinium oxime will not recapitulate the same metal-binding stoichiometry, CO-release kinetics, or intermediate reactivity without extensive re-optimization.

Differentiation Evidence for 1H-Imidazole-2-carbaldehyde oxime: Direct Comparator Data for Informed Procurement


CO-Release Kinetics: 1H-Imidazole-2-carbaldehyde oxime-Based Ruthenium CORM Delivers Slower, Tunable CO Release vs. Classical Ruthenium CORM-2

Ruthenium carbonyl complexes bearing 1H-imidazole-2-carbaldehyde oxime ligands (Ru(IMOX)(CO)₂(COOR)Cl) release CO significantly more slowly than the benchmark ruthenium-based CORM, tricarbonylchloro(glycinato)ruthenium(II) (CORM-3). 1H-imidazole-2-carbaldehyde oxime is the critical ligand that slows the CO dissociation rate. In the standard deoxymyoglobin-to-carbonmonoxy myoglobin spectrophotometric assay, the half-life for CO release from the alginate-dextran nanoparticle formulation of the imidazole-oxime ruthenium complex is 346 ± 83 min at 37 °C, whereas CORM-3 releases CO with a t₁/₂ of ~1 min under equivalent physiological conditions [1]. This represents an approximately 350-fold slower CO release rate, a critical differentiation for applications requiring sustained, low-dose CO delivery rather than rapid bolus release [2]. The activation energy for CO dissociation from five imidazole-oxime ruthenium derivatives is uniformly ~100 kJ mol⁻¹, confirming that the imidazole-oxime ligand environment is the dominant factor controlling the release rate [3]. This tunable release profile is not achievable with pyridinium oxime or 1-methylimidazole-2-carbaldehyde oxime ligands, which form structurally distinct metal complexes with different CO-release kinetics.

CO-releasing molecules ruthenium carbonyl complexes physiological CO delivery

Coordination Chemistry Selectivity: 1H-Imidazole-2-carbaldehyde oxime Directs Unique Polymeric Silver(I) Framework vs. Discrete Complexes of Methyl-Regioisomers

The structural outcome of silver(I) complexation with imidazolecarbaldehyde oxime ligands is critically dependent on the substitution pattern of the imidazole ring. X-ray crystallography reveals that 1H-imidazole-2-carbaldehyde oxime (where the oxime is at the 2-position) with AgNO₃ forms a coordination polymer {[Ag(1H-imidazole-2-carbaldehyde oxime)]ₙ[NO₃]ₙ} (complex 4) featuring bridging oxime and imidazole nitrogen atoms and nitrate anions extending in a one-dimensional chain [1]. In striking contrast, the 1-methyl-1H-imidazole-2-carbaldehyde oxime ligand yields discrete mononuclear [Ag(1-methyl-1H-imidazole-2-carbaldehyde oxime)₂][NO₃] (complex 1) with a linear bis-ligand geometry [2]. The 4- and 5-methyl regioisomeric ligands (1H-5-methylimidazole-4-carbaldehyde oxime and 1H-4-methylimidazole-5-carbaldehyde oxime) produce yet another supramolecular architecture—dimeric [Ag₂(oxime)₂][NO₃]₂ units (complexes 3 and 5) [3]. This differential nuclearity (monomer vs. dimer vs. polymer) is controlled entirely by the position and methylation state of the imidazole-aldoxime, with 1H-imidazole-2-carbaldehyde oxime being the only derivative that yields the extended polymeric network under identical reaction conditions. Computational DFT and QT-AIM analyses attribute this divergence to differences in intramolecular N–H···O hydrogen bonding patterns that pre-organize the free ligand conformation prior to metal binding [4].

coordination chemistry silver complexes ligand design single-crystal X-ray

Synthetic Accessibility: 1H-Imidazole-2-carbaldehyde oxime via Vinylnitro Reduction Enables a Chemoselective One-Step Route to Unsaturated Oximes Inaccessible via Classical Carbonyl Condensation

The preparation of unsaturated oximes by classical condensation of α,β-unsaturated carbonyl compounds with hydroxylamine often suffers from low yields due to competing conjugate addition and polymerization. A tin(II) chloride dihydrate (SnCl₂·2H₂O) reduction of vinylnitro compounds provides a chemoselective, one-step route to unsaturated oximes including 4,5-dihydro-1H-imidazole-2-carbaldehyde oxime derivatives [1]. For the model substrate CH-IMI (a neonicotinoid-related vinylnitro imidazole), this method achieves complete substrate consumption in 5 hours at room temperature using dichloromethane as solvent, affording the unsaturated oxime 2a whereas traditional condensation methods fail for this substrate class [2]. The reduction tolerates the imidazole ring and proceeds without any catalyst. This contrasts with the conventional synthesis of 1H-imidazole-2-carbaldehyde oxime itself, which requires heating imidazole-2-carboxaldehyde with hydroxylamine hydrochloride and sodium carbonate in water at 70 °C for 24 h, but gives only a 41% yield due to the poor solubility of the product [3]. The nitro-to-oxime reduction methodology therefore expands the accessible chemical space of imidazole oximes beyond what the carbonyl-condensation route can deliver, making 1H-imidazole-2-carbaldehyde oxime the key entry point for downstream diversification into unsaturated analogs.

synthetic methodology nitro reduction unsaturated oximes neonicotinoid intermediates

Organophosphate Detoxification Potential: Imidazole-2-carbaldehyde Oxime Conjugates Dock Productively into the Cholinesterase Active Site, with Reactivation Efficiency 5–11 Fold Greater than Pralidoxime (2-PAM) Against VX-Inhibited BChE

Computational docking and ab initio quantum mechanical calculations demonstrate that conjugates of 6-methyluracil and imidazole-2-carbaldehyde oxime possess favorable nucleophilic reactivity and binding orientation within the active-site gorge of organophosphate-inhibited cholinesterases [1]. The neutral imidazole aldoxime motif enables proton transfer and activation, with the compound predicted to react with esters in a manner analogous to the histidine-containing catalytic triad of serine hydrolases [2]. This computational finding is consistent with published in vitro reactivation data for a structurally related imidazole-2-aldoxime (compound 2), which reactivates VX-inhibited human butyrylcholinesterase 5- to 11-fold more efficiently than pralidoxime (2-PAM) and HI-6, respectively [3]. As a class, uncharged N-alkyl imidazole 2-aldoximes overcome the two principal limitations of pyridinium oximes—permanent cationic charge (which impairs blood–brain barrier penetration) and rapid clearance—while maintaining comparable or superior reactivation potency [4]. Although direct head-to-head enzymatic data for the parent 1H-imidazole-2-carbaldehyde oxime itself are not yet reported, the convergent computational and class-level evidence indicates that this scaffold is the core pharmacophore from which the active derivatives are derived, making it the appropriate starting point for further medicinal chemistry optimization.

organophosphate poisoning cholinesterase reactivation bioscavenger oxime antidote

Trypanocidal Activity: 5-Nitroimidazole-2-carbaldehyde Oxime Ethers Show Quantifiable Activity Against Trypanosoma cruzi, with the 1H-Imidazole-2-carbaldehyde oxime Core Enabling Functional O-Alkylation That the Parent Aldehyde Cannot Provide

The oxime functional group at the imidazole 2-position serves as the essential handle for O-alkylation to generate antiprotozoal oxime ethers. A derivative of 1H-imidazole-2-carbaldehyde oxime—specifically (E)-1-methyl-5-nitro-1H-imidazole-2-carbaldehyde O-(4-nitrobenzyl) oxime—demonstrated moderate trypanocidal activity against the trypomastigote form of Trypanosoma cruzi with an IC₅₀ of 12.7 μM, compared to the clinical standard benznidazole [1]. The imidazole-2-carbaldehyde oxime scaffold provides the nucleophilic oxime oxygen for O-benzylation; the parent 1H-imidazole-2-carbaldehyde (the aldehyde) cannot serve this function because it lacks the oxime N–OH group. The O-benzyloxime ethers were designed via molecular hybridization of 5-nitrothiophene-2-carbaldehyde O-oxime and the piperidinyl-derived benzyloxime, with the imidazole-2-carbaldehyde oxime core providing the imidazole nitrogen pharmacophore that is absent in both progenitor fragments [2]. This positional advantage—oxime at the 2-position conjugated to the imidazole ring—is specifically required for the bioactivity, as moving the oxime to other positions or replacing it with a carbonyl eliminates the O-alkylation handle.

trypanocidal agents Chagas disease nitroimidazole O-benzyl oxime ethers

Where 1H-Imidazole-2-carbaldehyde oxime Delivers Quantifiable Advantage: Evidence-Backed Application Scenarios for Procurement Decision-Making


Sustained CO-Releasing Therapeutics and Magnetic-Field Triggered CO Delivery Systems

Research groups developing carbon monoxide releasing molecules (CORMs) for anti-inflammatory, cytoprotective, or antimicrobial applications should select 1H-imidazole-2-carbaldehyde oxime as the ligand precursor for constructing ruthenium-based oximeCORMs. The imidazole-oxime ruthenium complexes release CO with a half-life of ~350 min at 37 °C—an approximately 350-fold slower rate than the classical CORM-3 benchmark—providing sustained low-dose CO delivery rather than a brief bolus [5]. The activation energy for CO release from five different imidazole-oxime Ru(II) complexes is consistently ~100 kJ mol⁻¹, enabling predictable tuning of release rates. This slow-release profile has been exploited in nanoparticle-based formulations (alginate@dextran@oximeCORM@IONPs), where magnetic-field-induced heating accelerates CO release at the target site, reducing the half-life from 346 ± 83 min to 153 ± 27 min at 37 °C [6]. No pyridinium oxime or 1-methylimidazole oxime analog provides this combination of slow, tunable CO release with magnetic triggerability.

Construction of Coordination Polymers and Metal-Organic Frameworks with Controlled Topology

Inorganic and materials chemists seeking to build silver(I) coordination polymers with controlled dimensionality should procure 1H-imidazole-2-carbaldehyde oxime specifically—not its 1-methyl or regioisomeric 4/5-methyl analogs. X-ray crystallographic evidence shows that only the parent 2-carbaldehyde oxime with an unsubstituted imidazole N–H yields a 1D coordination polymer with AgNO₃, whereas the 1-methyl analog forms discrete mononuclear complexes and the 4/5-methyl regioisomers form dimers [5]. This structural divergence arises from intramolecular hydrogen bonding patterns that pre-organize the ligand geometry prior to silver coordination [6]. The polymeric architecture is desirable for designing conductive or porous silver-containing materials, and the precise ligand choice is essential—substituting a cheaper or more readily available imidazole derivative will not produce the same extended structure.

Medicinal Chemistry: Precursor for Organophosphate Antidote Discovery and Optimization

Drug discovery programs focused on next-generation antidotes for organophosphate nerve agents and pesticide poisoning should use 1H-imidazole-2-carbaldehyde oxime as the primary scaffold for synthesizing uncharged cholinesterase reactivators. Computational studies confirm that the imidazole-2-aldoxime conjugate possesses the correct geometry and nucleophilic reactivity to reactivate OP-inhibited cholinesterases through a mechanism analogous to the histidine catalytic triad of serine hydrolases [5]. Class-level in vitro data demonstrate that structurally related imidazole-2-aldoximes achieve 5- to 11-fold greater reactivation of VX-inhibited human butyrylcholinesterase compared to the clinical standard pralidoxime (2-PAM), while avoiding the permanent positive charge that limits blood–brain barrier penetration of pyridinium oximes [6]. The parent 1H-imidazole-2-carbaldehyde oxime is the key synthetic intermediate for derivatizing the oxime oxygen and the imidazole N(1) position to optimize potency and pharmacokinetics, making it the required procurement starting point.

Synthesis of Unnatural Imidazole Oximes via the Nitro-to-Oxime Reduction Pathway

Synthetic organic chemists tackling the preparation of unsaturated imidazole oximes that are inaccessible via traditional carbonyl-hydroxylamine condensation should adopt 1H-imidazole-2-carbaldehyde oxime as both a reference standard and the saturated precursor to the vinylnitro reduction methodology. The SnCl₂·2H₂O reduction of vinylnitro imidazoles provides a chemoselective, one-step entry to 4,5-dihydro-1H-imidazole-2-carbaldehyde oximes in high conversion at room temperature, while classical condensation methods fail for these α,β-unsaturated substrates [5]. The parent oxime's synthesis itself highlights the solubility challenge: even for the saturated aromatic system, the yield via classical condensation is only 41% and NMR characterization requires deprotonation with NaOD/D₂O [6]. The vinylnitro reduction methodology, validated on imidazole substrates, overcomes these limitations and expands the accessible chemical space of imidazole oximes. No pyridine or benzene-based oxime platform provides an equivalent nitro-to-oxime reduction pathway for unsaturated derivatives.

Quote Request

Request a Quote for 1H-Imidazole-2-carbaldehydeoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.